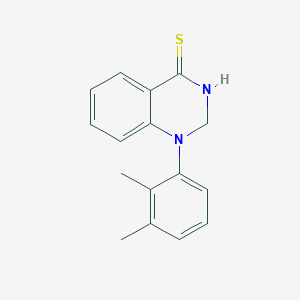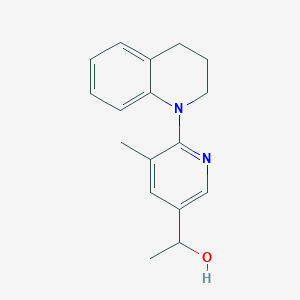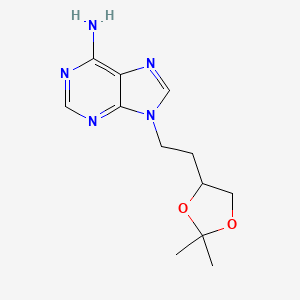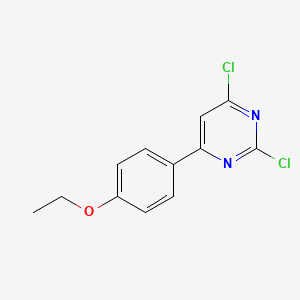![molecular formula C15H27NO3 B11850480 tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C15H27NO3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions typically include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential as a pharmaceutical intermediate or active ingredient. Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to a physiological response. In a chemical context, it may act as a catalyst or reactant, facilitating or undergoing specific chemical transformations .
Comparison with Similar Compounds
tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spiro compounds such as tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate These compounds share a similar spiro structure but differ in their functional groups and chemical properties The unique combination of functional groups in tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-6-14(4,5)19-15/h6-11H2,1-5H3 |
InChI Key |
APDZBUYBXMOVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(O1)CCN(CC2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)
![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11850406.png)
![3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)


![3-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850431.png)

![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)


![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
